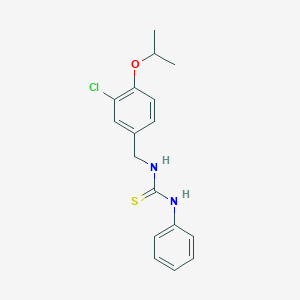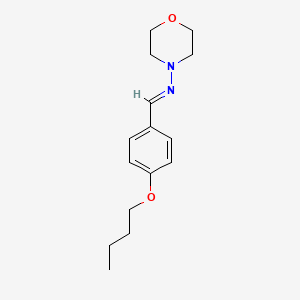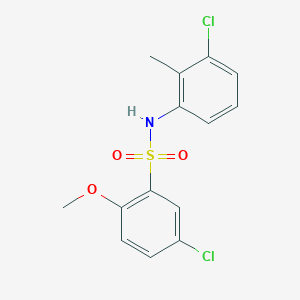
N-(3-acetylphenyl)-2-chloro-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-2-chloro-4-methylbenzamide, also known as N-(3'-Acetylphenyl)-2-chloro-4'-methylbenzamide (APCM), is a chemical compound that has gained significant attention in the field of scientific research. APCM belongs to the class of benzamide derivatives, which are widely used in the pharmaceutical industry for their various therapeutic applications.
作用機序
The mechanism of action of APCM is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological pathways. APCM has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, APCM has been found to exhibit potent antimicrobial activity against various bacterial and fungal strains.
Biochemical and Physiological Effects
APCM has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that APCM inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. APCM has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, APCM has been found to induce apoptosis in cancer cells by activating the caspase cascade.
実験室実験の利点と制限
APCM has several advantages for lab experiments, including its low toxicity and high stability. However, APCM has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, the synthesis of APCM can be challenging and requires specialized equipment and expertise.
将来の方向性
Several future directions for APCM research have been proposed. One potential area of research is the development of APCM derivatives with improved solubility and bioavailability. Additionally, further studies are needed to investigate the potential of APCM as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases. Finally, the mechanism of action of APCM needs to be further elucidated to better understand its biological effects.
Conclusion
In conclusion, N-(3-acetylphenyl)-2-chloro-4-methylbenzamide(3-acetylphenyl)-2-chloro-4-methylbenzamide is a chemical compound that has gained significant attention in the field of scientific research. APCM has been found to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of APCM involves the reaction of 3-acetylacetanilide with 2-chloro-4-methylbenzoyl chloride in the presence of a base. Although APCM has several advantages for lab experiments, its limited solubility in water and challenging synthesis can be a limitation. Several future directions for APCM research have been proposed, including the development of APCM derivatives with improved solubility and bioavailability, investigating the potential of APCM as a therapeutic agent, and further elucidating its mechanism of action.
合成法
The synthesis of APCM involves the reaction of 3-acetylacetanilide with 2-chloro-4-methylbenzoyl chloride in the presence of a base such as sodium carbonate or potassium carbonate. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization to obtain pure APCM.
科学的研究の応用
APCM has been extensively studied for its various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Several research studies have investigated the potential of APCM as a therapeutic agent in the treatment of various diseases.
特性
IUPAC Name |
N-(3-acetylphenyl)-2-chloro-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c1-10-6-7-14(15(17)8-10)16(20)18-13-5-3-4-12(9-13)11(2)19/h3-9H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQFKGNQMBGFEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-chloro-4-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(2-methoxyphenyl)-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5858580.png)
![3-(4-chlorophenyl)-2-methyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5858597.png)

![1-{[(4-methyl-2-pyridinyl)amino]methyl}-2-naphthol](/img/structure/B5858612.png)
![2-methyl-N-{[(3-nitrobenzyl)amino]carbonyl}propanamide](/img/structure/B5858614.png)
![6-chloro-2-methyl-N'-(4-methylbenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5858622.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5858634.png)



![1-[2-(2-chloro-4-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5858686.png)

